D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate
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Overview
Description
D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate: is an organic compound that is a derivative of D-Gulonic acid. It is characterized by the presence of four acetate groups attached to the gamma-lactone ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate typically involves the acetylation of D-Gulonic acid, gamma-lactone. The process begins with the oxidation of D-glucose to produce D-Gulonic acid. This is followed by the formation of the gamma-lactone ring through an acid-catalyzed cyclization reaction. The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its role in metabolic pathways.
- Used in the study of enzyme-catalyzed reactions.
Medicine:
- Explored for its potential therapeutic effects.
- Studied for its antioxidant properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing cellular redox states and metabolic processes .
Comparison with Similar Compounds
- D-Gulonic acid, gamma-lactone
- D-Glucuronic acid, gamma-lactone
- D-Galactonic acid, gamma-lactone
Comparison:
- D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate is unique due to the presence of four acetate groups, which enhance its reactivity and solubility in organic solvents.
- Compared to D-Gulonic acid, gamma-lactone, the tetraacetate derivative has different chemical properties and reactivity patterns.
- D-Glucuronic acid, gamma-lactone and D-Galactonic acid, gamma-lactone share similar structural features but differ in their biological roles and applications .
Properties
IUPAC Name |
[2-acetyloxy-2-(3,4-diacetyloxy-5-oxooxolan-2-yl)ethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMFFZVZXMXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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